

Application of Histone H3 (5-23) in Drug Discovery: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Histone H3 (5-23)	
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For Researchers, Scientists, and Drug Development Professionals

The **Histone H3 (5-23)** peptide, encompassing amino acids 5 through 23 of the human histone H3 protein, is a critical tool in drug discovery, primarily serving as a substrate for enzymes that regulate chromatin dynamics. Its application is particularly prominent in the screening and characterization of inhibitors for histone acetyltransferases (HATs) and histone methyltransferases (HMTs), two enzyme classes implicated in various diseases, including cancer.

Application Notes

The deregulation of histone-modifying enzymes is a hallmark of numerous pathological conditions. Consequently, the development of small molecule inhibitors against these enzymes is a significant focus of therapeutic research. The **Histone H3 (5-23)** peptide provides a specific and reliable substrate for use in a variety of in vitro assays designed to identify and characterize such inhibitors.

Key Applications:

High-Throughput Screening (HTS) for HAT and HMT Inhibitors: The peptide is amenable to
use in various assay formats, including fluorescence-based, radioactivity-based, and mass
spectrometry-based assays, allowing for the rapid screening of large compound libraries.



- Enzyme Kinetics and Mechanistic Studies: Histone H3 (5-23) is utilized to determine key kinetic parameters of HATs and HMTs, such as Km and kcat, which are essential for understanding enzyme function and the mechanism of inhibitor action.[1][2]
- Selectivity Profiling: The peptide can be used in parallel with other histone peptide substrates to assess the selectivity of inhibitors against a panel of different histone-modifying enzymes.

Target Enzymes:

The **Histone H3 (5-23)** peptide is a substrate for several important histone-modifying enzymes, including but not limited to:

- Histone Acetyltransferases (HATs):
 - p300/CBP (CREB-binding protein)[1][2][3][4][5]
 - GCN5 (General control non-derepressible 5)/pCAF (p300/CBP-associated factor)[6][7][8]
 [9][10][11]
- Histone Methyltransferases (HMTs):
 - Protein Arginine Methyltransferase 1 (PRMT1)[12][13][14][15]

Quantitative Data

The following tables summarize key quantitative data obtained from studies utilizing histone H3 peptides as substrates for various HATs.

Table 1: Enzyme Kinetic Parameters for p300 and CBP with Histone H3

Enzyme	Substrate	Km (μM)	kcat (s-1)	kcat/Km (M-1s- 1)
p300	Histone H3	2.5 ± 0.4	0.15 ± 0.01	6.0 x 104
СВР	Histone H3	1.0 ± 0.2	0.03 ± 0.002	3.0 x 104

Data adapted from Kaczor-Grzeskowiak et al., 2013.[1][2]



Table 2: IC50 Values of Selected HAT Inhibitors

Inhibitor	Target Enzyme	IC50 (nM)
A-485	p300	9.8
A-485	СВР	2.6
B026	p300	1.8
B026	СВР	9.5
B029-2	p300	0.5
B029-2	СВР	11
C646	p300	400 (Ki)
Anacardic Acid	p300	8500
Anacardic Acid	pCAF	5000

Data compiled from various sources.[3][16]

Experimental Protocols

Protocol 1: Homogeneous Fluorescence-Based HAT Inhibitor Screening Assay

This protocol is adapted from commercially available HAT inhibitor screening kits and provides a method for high-throughput screening of pCAF inhibitors using the **Histone H3 (5-23)** peptide.

Materials:

- Histone H3 (5-23) peptide
- Recombinant human pCAF (catalytic domain)
- Acetyl-CoA



- HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.8% Triton X-100)
- HAT Stop Reagent (e.g., Isopropanol)
- HAT Developer (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methyl-coumarin (CPM) in DMSO)
- Test compounds dissolved in a suitable solvent (e.g., DMSO)
- 96-well or 384-well black microplate
- Fluorescence plate reader (Excitation: 360-390 nm, Emission: 450-470 nm)

Procedure:

- Reagent Preparation:
 - Prepare a working solution of pCAF in HAT Assay Buffer. Keep on ice.
 - Prepare a working solution of Acetyl-CoA in HAT Assay Buffer.
 - Prepare a working solution of Histone H3 (5-23) peptide in HAT Assay Buffer.
 - Prepare a working solution of the HAT Developer by diluting the stock in HAT Assay Buffer.
 Protect from light.
- Assay Plate Setup (per well):
 - 100% Initial Activity Wells (Control):
 - 15 μL HAT Assay Buffer
 - 5 μL Acetyl-CoA
 - 10 μL diluted pCAF
 - 5 μL solvent
 - Background Wells:



- 15 μL HAT Assay Buffer
- 5 μL Acetyl-CoA
- 10 μL diluted pCAF
- 5 μL solvent
- Inhibitor Wells:
 - 15 µL HAT Assay Buffer
 - 5 μL Acetyl-CoA
 - 10 μL diluted pCAF
 - 5 μL test compound
- Initiate Reaction:
 - \circ To all wells except the background wells, add 20 μ L of the **Histone H3 (5-23)** peptide solution.
- Incubation:
 - Cover the plate and incubate on a shaker for 20 minutes at room temperature.
- · Stop Reaction:
 - Add 50 μL of HAT Stop Reagent to all wells.
- Background Reaction:
 - Add 20 μL of the Histone H3 (5-23) peptide solution to the background wells only.
- Develop Signal:
 - Add 100 μL of the HAT Developer to all wells.



- Cover the plate and incubate for 20 minutes at room temperature.
- Read Plate:
 - Measure fluorescence using a plate reader with excitation at 360-390 nm and emission at 450-470 nm.
- Data Analysis:
 - Subtract the average fluorescence of the background wells from all other wells.
 - Calculate the percent inhibition for each test compound concentration relative to the 100% initial activity wells.
 - Plot percent inhibition versus compound concentration to determine the IC50 value.

Protocol 2: Radioactive Histone Methyltransferase (HMT) Assay

This protocol provides a general method for assessing HMT activity using a radioactive methyl donor and can be adapted for the **Histone H3 (5-23)** peptide.

Materials:

- Histone H3 (5-23) peptide
- Recombinant HMT (e.g., PRMT1)
- S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
- HMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 200 mM NaCl, 5% glycerol, 3 mM DTT)
- Trichloroacetic acid (TCA)
- Scintillation fluid
- Filter paper (e.g., Whatman P-81)
- Scintillation counter



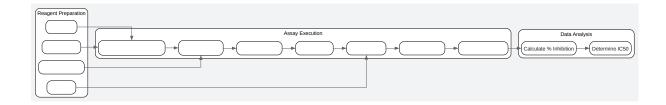
Procedure:

- Reaction Setup (on ice):
 - Prepare a reaction mix containing HMT Assay Buffer, the HMT enzyme, and the Histone
 H3 (5-23) peptide.
 - In separate tubes for control and test reactions, aliquot the reaction mix.
 - Add the test inhibitor to the appropriate tubes.
- Initiate Reaction:
 - \circ Add [3H]-SAM to each reaction tube to a final concentration of 1 μ M.
- Incubation:
 - Incubate the reactions at 30°C for 1 hour.
- Stop Reaction and Spot:
 - Spot 20 μL of each reaction onto a labeled P-81 filter paper.
- · Wash Filters:
 - Wash the filter papers three times for 5 minutes each in a large volume of 10% TCA.
 - Perform a final wash with ethanol.
- Dry Filters:
 - Allow the filter papers to air dry completely.
- Measure Radioactivity:
 - Place each filter paper in a scintillation vial with an appropriate volume of scintillation fluid.
 - Measure the incorporated radioactivity using a scintillation counter.



- Data Analysis:
 - Determine the amount of [3H]-methyl group incorporation by comparing the counts per minute (CPM) of the test reactions to the control reactions.
 - Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

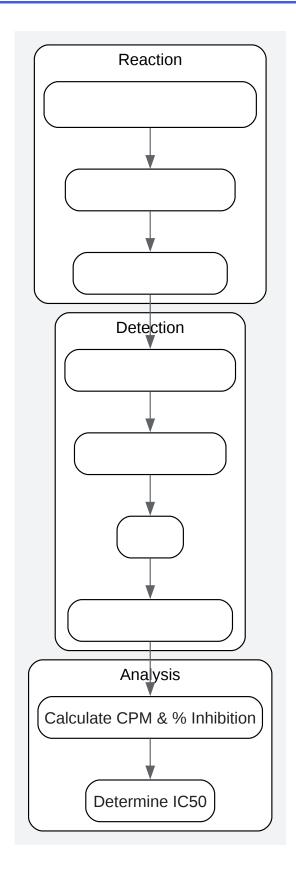
Visualizations



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HAT Inhibitor Screening Workflow

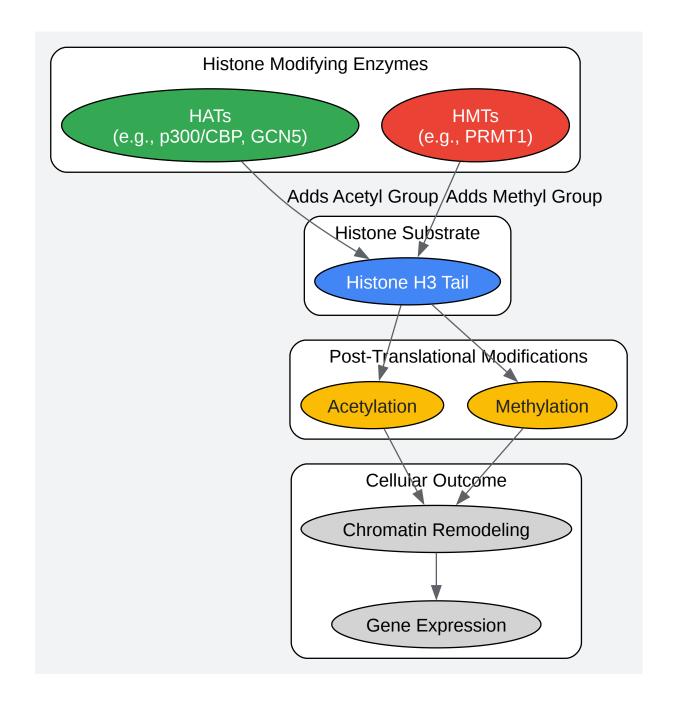




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Radioactive HMT Assay Workflow





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